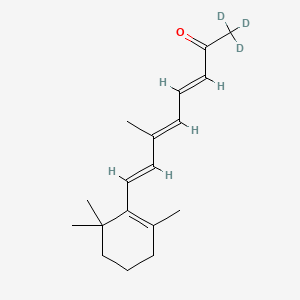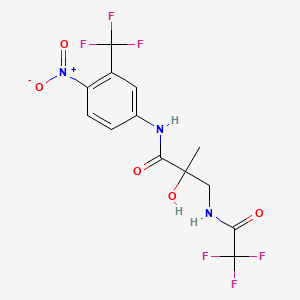
10-Deacetylbaccatin III
Descripción general
Descripción
10-Deacetylbaccatin III: es un compuesto orgánico natural aislado del tejo (especies de Taxus). Es un precursor crucial en la biosíntesis del fármaco anticancerígeno docetaxel (Taxotere) y paclitaxel (Taxol) .
Aplicaciones Científicas De Investigación
El 10-Deacetylbaccatin III tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El 10-Deacetylbaccatin III es un intermedio en la vía biosintética de los taxanos, como el paclitaxel. Los taxanos interrumpen la mitosis al evitar la desestabilización de los microtúbulos y la formación de fibras del huso en las células animales . Este mecanismo de acción es crucial para las propiedades anticancerígenas del paclitaxel y el docetaxel, ya que conduce a la inhibición de la división celular y la inducción de la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
10-Deacetylbaccatin III plays a significant role in biochemical reactions, particularly in the biosynthesis of the anti-cancer drug docetaxel . It is converted into baccatin III by the enzyme this compound 10-O-acetyltransferase . This enzyme is a key rate-limiting enzyme in the Taxol biosynthetic pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is a precursor to docetaxel, an effective anti-cancer drug used in the treatment of lung, ovarian, breast, and head and neck cancers . The compound influences cell function by disrupting mitosis, preventing microtubule destabilization and spindle fiber formation in animal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into baccatin III by the enzyme this compound 10-O-acetyltransferase . This enzyme catalyzes the acetylation of this compound, a crucial step in the biosynthesis of docetaxel .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of docetaxel . The compound’s stability, degradation, and long-term effects on cellular function are subject to the conditions of the biosynthetic process .
Metabolic Pathways
This compound is involved in the metabolic pathway of docetaxel biosynthesis . This pathway involves approximately 20 enzymatic steps, with this compound serving as a key intermediate .
Transport and Distribution
It is known that the compound is a crucial intermediate in the biosynthesis of docetaxel, suggesting that it may be transported and distributed as needed for this process .
Subcellular Localization
Given its role in the biosynthesis of docetaxel, it is likely that it is localized to the sites within the cell where this biosynthesis occurs .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 10-Deacetylbaccatin III se puede sintetizar mediante varios métodos. Un enfoque común implica la extracción de las agujas y raíces del tejo utilizando tecnología patentada SuperFluids™CXP seguida de cromatografía de segmentación . Otro método implica la síntesis química utilizando 9-DHB (13-acetil-9-dihidrobaccatin) III como material de partida. El proceso incluye pasos como agregar polvo de 9-DHB y metanol a un reactor, calentar, agregar hidrato de hidrazina y realizar cromatografía para obtener la fracción de this compound .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes renovables como las agujas de Taxus. El contenido de this compound en las agujas de Taxus es relativamente alto, lo que lo convierte en una fuente efectiva para la producción a gran escala. El proceso incluye la extracción de this compound de las agujas de Taxus y la catálisis in situ de células enteras .
Análisis De Reacciones Químicas
Tipos de reacciones: El 10-Deacetylbaccatin III sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Una reacción notable es la conversión de this compound a baccatin III mediante la acción de la enzima 10-deacetilbaccatin III-10-O-acetiltransferasa .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen hidrato de hidrazina, cloruro de amonio y acetil-CoA. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un rendimiento y una pureza óptimos .
Productos principales: El producto principal formado a partir de las reacciones que involucran this compound es la baccatin III, que es un intermedio crucial en la biosíntesis de paclitaxel y docetaxel .
Comparación Con Compuestos Similares
Compuestos similares:
- Baccatin III
- 7-Epi-10-Deacetylbaccatin III
- 10-Deacetylbaccatin V
- 10-Deacetylbaccatin VI
- 13-Epi-10-Deacetylbaccatin III
Comparación: El 10-Deacetylbaccatin III es único debido a su papel como precursor en la biosíntesis tanto del paclitaxel como del docetaxel . Si bien otros compuestos similares, como la baccatin III, también juegan un papel en la vía biosintética, el this compound es particularmente notable por su mayor abundancia en las especies de Taxus y su eficiencia en los procesos de producción industrial .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-ZHPRIASZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865659 | |
| Record name | 10-Deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32981-86-5 | |
| Record name | 10-Deacetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32981-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetylbaccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYLBACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)




